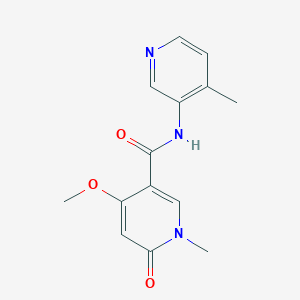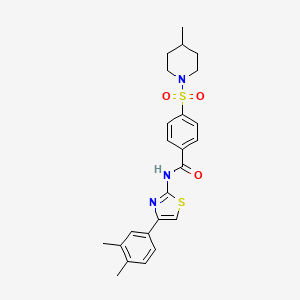![molecular formula C26H25N3O4S B2890016 N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-44-7](/img/structure/B2890016.png)
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzoxazole, a phenyl group, a sulfonyl group, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and phenyl groups are aromatic, which could contribute to the stability of the molecule. The sulfonyl group is a good leaving group, which could make the molecule reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the presence of functional groups, and its stereochemistry. For example, it might have a high melting point if it’s a solid, or a low boiling point if it’s a liquid. It could also be soluble in certain solvents and insoluble in others .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Applications
One study investigated sulfonamide derivatives for their antimalarial activity, highlighting the potential of these compounds in treating diseases like COVID-19 through computational calculations and molecular docking studies. The research demonstrated that certain sulfonamides exhibit significant antimalarial activity and provided insights into their mechanism of action against various targets, including Plasmepsin-1 and Plasmepsin-2, which are crucial for the malaria parasite's life cycle, as well as SARS-CoV-2 main protease and Spike Glycoprotein for their potential antiviral effects (Fahim & Ismael, 2021).
Synthesis and Biological Screening
Research on the synthesis of bioactive molecules, including fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, underscores the versatility of sulfonamide derivatives in creating compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies contribute to the development of new drugs by exploring the biological and pharmacological screening of synthesized compounds (Patel et al., 2009).
Anti-Inflammatory and Anti-Cancer Agents
Another study focused on the synthesis of substituted benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents. This research highlights the potential therapeutic applications of these compounds, emphasizing their fair to good yields and suggesting a promising avenue for the development of new treatments (Gangapuram & Redda, 2009).
Metalation Groups and Chemical Synthesis
The development of N-cumyl benzamide, sulfonamide, and aryl O-carbamate as directed metalation groups (DMGs) for facile manipulation of directed ortho metalation derived aromatics illustrates the application of sulfonamide derivatives in synthetic chemistry. This research provides new methodologies for the synthesis of complex aromatic compounds, expanding the toolbox available for organic chemists (Metallinos et al., 1999).
Inhibition of Carbonic Anhydrase Isoforms
A study on the synthesis of novel acridine and bis acridine sulfonamides demonstrated effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial, offering new insights into the design of inhibitors for these enzymes (Ulus et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-7-6-16-29(17-18)34(31,32)20-14-12-19(13-15-20)25(30)27-22-9-3-2-8-21(22)26-28-23-10-4-5-11-24(23)33-26/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBZIBHXSIGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B2889936.png)



![3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2889943.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2889944.png)
![3,4-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)

![(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2889949.png)
![(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2889952.png)
![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889953.png)
![(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889954.png)
![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2889956.png)
